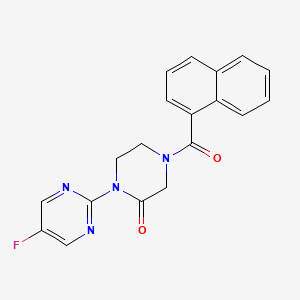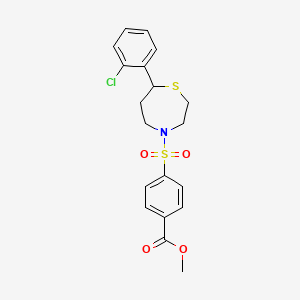
Methyl 4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with sulfonyl and benzoate groups are often used in organic synthesis and medicinal chemistry due to their reactivity and biological activity . They can be part of larger molecules with potential therapeutic applications.
Synthesis Analysis
The synthesis of similar compounds often involves reactions like electrophilic aromatic substitution, nucleophilic substitution, and addition reactions . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its molecular structure. For example, the presence of electron-withdrawing groups like sulfonyl can make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined using various analytical techniques .Scientific Research Applications
Anti-Allergic Applications
Methyl 4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate: has been explored for its potential in treating allergic reactions. Derivatives of this compound have shown significant effects on both allergic asthma and allergic itching. In particular, certain derivatives have demonstrated stronger potency against allergic asthma than levocetirizine, a standard anti-allergy medication .
Antiviral Activity
Research into the antiviral applications of this compound has led to the synthesis of derivatives that exhibit anti-tobacco mosaic virus activity. This suggests potential for agricultural applications in protecting plants against viral pathogens .
Anti-Inflammatory Properties
The sulfonamide group present in this compound is associated with anti-inflammatory activities. This property could be beneficial in the development of new medications for treating inflammation-related disorders .
Carbonic Anhydrase Inhibition
Sulfonamide derivatives, including those related to Methyl 4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate , have been reported to act as carbonic anhydrase inhibitors. This activity is crucial for designing drugs for conditions like glaucoma and mountain sickness .
Anticonvulsant Effects
Compounds with a thiadiazole structure, similar to the one present in this compound, have been reported to possess anticonvulsant properties. This opens up research avenues for the treatment of epilepsy and other seizure disorders .
Antibacterial and Antifungal Properties
The structural components of Methyl 4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate are conducive to antibacterial and antifungal activities. This makes it a candidate for the development of new antimicrobial agents .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S2/c1-25-19(22)14-6-8-15(9-7-14)27(23,24)21-11-10-18(26-13-12-21)16-4-2-3-5-17(16)20/h2-9,18H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZKAMYBIVMREK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


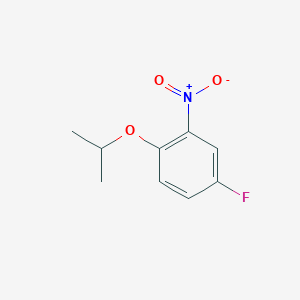
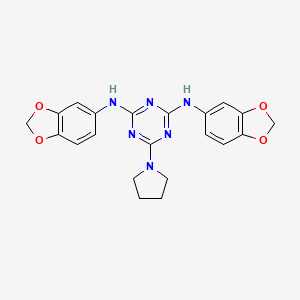


![5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride](/img/structure/B2855826.png)
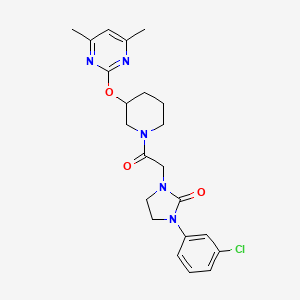
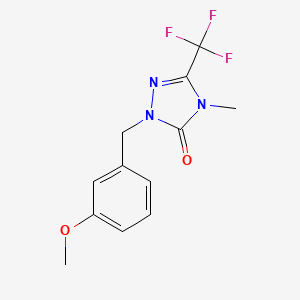

![[2-[4-(4-bromophenyl)-5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-3,4-dihydro-1H-pyridin-6-yl]-2-cyanoethenylidene]azanide](/img/structure/B2855830.png)
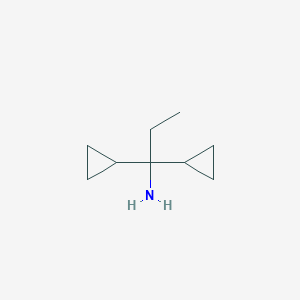
![(1S,6R,8S)-8-Phenyl-3-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2855836.png)
![Ethyl 2-[[2-[2-(4-formylphenoxy)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2855838.png)
